N-Hydroxy-meIQX

Xenobiotic Metabolism CYP1A2 Bioactivation Human Hepatotoxicity

N-Hydroxy-meIQX is the required analytical reference for CYP1A2-mediated N-oxidation studies. Substitute metabolites yield incomparable data due to divergent adduct spectra and species-specific bioactivation. Procure to validate assays, benchmark DNA adduct profiles, and develop human-specific PBPK models with a characterized, compound-specific standard.

Molecular Formula C11H11N5O
Molecular Weight 229.24 g/mol
CAS No. 115044-41-2
Cat. No. B045621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-meIQX
CAS115044-41-2
Molecular FormulaC11H11N5O
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESCC1=CNC2=C(N1)C3=C(C=C2)N(C(=N3)N=O)C
InChIInChI=1S/C11H11N5O/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15-17)16(8)2/h3-5,17H,1-2H3,(H,14,15)
InChIKeyVUYCYIUKPHHOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-meIQX (CAS 115044-41-2): Procurement-Ready Reference for Heterocyclic Aromatic Amine Carcinogenesis Research


N-Hydroxy-meIQX (CAS 115044-41-2), chemically designated 2-(Hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline, is the primary cytochrome P450-mediated N-oxidation metabolite of the dietary carcinogen MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) [1]. This compound is an imidazoquinoxaline derivative that functions as the proximate genotoxic intermediate in MeIQx-induced mutagenesis and carcinogenesis. As a heterocyclic aromatic amine (HAA) metabolite, N-Hydroxy-meIQX serves as an essential analytical reference standard for laboratories investigating the metabolic activation pathways, DNA adduct formation, and species-specific bioactivation of cooked meat-derived mutagens. Its role as the major oxidation product generated by human liver microsomal fractions underscores its relevance as a direct-acting mutagen in bacterial and mammalian test systems, making it a critical tool for researchers examining structure-activity relationships among HAAs and their N-hydroxylated metabolites [2].

N-Hydroxy-meIQX: Why N-Hydroxy-IQ or N-Hydroxy-PhIP Cannot Serve as Drop-in Substitutes


Substituting N-Hydroxy-meIQX with structurally similar N-hydroxylated heterocyclic aromatic amines (HAAs), such as N-hydroxy-IQ or N-hydroxy-PhIP, is scientifically unsound due to significant quantitative differences in their metabolic activation pathways, enzymatic processing, and DNA binding profiles. These differences directly impact experimental outcomes in mutagenicity assays, DNA adduct formation studies, and species-specific carcinogenicity models. For instance, the level of acetyl CoA-stimulated DNA binding—a critical measure of phase II bioactivation—varies dramatically among these N-hydroxylamines, with N-hydroxy-PhIP exhibiting approximately 17-fold higher activation than N-hydroxy-MeIQx in rat mammary gland cytosol [1]. Furthermore, the specific cytochrome P450 isoform responsible for N-hydroxylation differs between quinoline (IQ) and quinoxaline (MeIQx) derivatives, with CYP1A2 being essential for MeIQx activation but not for IQ activation in certain primate models [2]. Such mechanistic divergences mean that experimental findings obtained with one N-hydroxy HAA cannot be reliably extrapolated to another, necessitating compound-specific procurement for accurate structure-activity relationship (SAR) and risk assessment studies.

N-Hydroxy-meIQX Quantitative Differentiation Evidence: Comparative Potency and Metabolism Data


N-Hydroxy-meIQX vs. Parent MeIQx: Quantitative Contribution to Human Hepatic Genotoxicity

In human liver microsomal incubations, N-Hydroxy-meIQX (N-OHMeIQx) accounts for approximately 90% of all MeIQx metabolism, confirming its role as the dominant oxidation product [1]. Furthermore, 95% of the direct-acting mutagenicity present in the reaction mixture is associated with a single HPLC peak corresponding to N-OHMeIQx, establishing that this metabolite is not merely a major product but the principal genotoxic species derived from MeIQx in humans [1]. The rate of N-hydroxylation of MeIQx (5 μM) by human liver microsomes was measured at 77 ± 11 pmol/mg/min (mean ± SEM, n=4), a reaction catalyzed almost exclusively by CYP1A2, as demonstrated by >90% inhibition using the specific CYP1A2 inhibitor furafylline (5 μM) [1]. This quantitative profile distinguishes N-OHMeIQx from other HAA N-hydroxy metabolites where alternative P450 isoforms may play a more prominent role.

Xenobiotic Metabolism CYP1A2 Bioactivation Human Hepatotoxicity

Comparative Phase II Activation: N-Hydroxy-meIQX Displays Significantly Lower Acetyltransferase-Mediated DNA Binding than N-Hydroxy-PhIP

The bioactivation of N-hydroxylated heterocyclic amines to their ultimate DNA-reactive species involves phase II esterification, primarily by acetyltransferases. In a direct comparative study using rat mammary gland cytosol, the acetyl CoA-stimulated DNA binding of N-hydroxy-PhIP was approximately 17-fold higher than that observed for N-hydroxy-MeIQx [1]. Specifically, while N-hydroxy-PhIP exhibited robust binding, N-hydroxy-MeIQx displayed the lowest level of acetyl CoA-enhanced binding among the three major HAA N-hydroxylamines tested (IQ, MeIQx, and PhIP) in both monkey and rat tissues [2]. This quantitative divergence in phase II activation efficiency has profound implications for tissue-specific carcinogenicity; for example, the mammary gland is a target organ for PhIP-induced carcinogenesis but not for MeIQx, a difference attributed in part to these disparate activation levels [1].

Phase II Metabolism N-Acetyltransferase DNA Adduct Formation

DNA Adduct Site Distribution: N-Hydroxy-meIQX Forms a Distinct N2-Guanine Adduct Profile Relative to N-Hydroxy-IQ

Both N-hydroxy-IQ and N-hydroxy-MeIQx react with deoxyguanosine (dG) in DNA to form two major adducts: C8-substituted guanine adducts (dG-C8) and N2-substituted guanine adducts (dG-N2). However, the quantitative distribution of bound carcinogen between these adduct types differs between the two compounds. Following reaction of N-acetoxy-MeIQx with DNA, approximately 60-80% of the bound carcinogen is recovered as the dG-C8 adduct, with the dG-N2 adduct accounting for approximately 10% of the total bound MeIQx [1]. In contrast, for N-hydroxy-IQ, the dG-N2 adduct accounts for only approximately 4% of the bound IQ [1]. This represents a 2.5-fold difference in the relative proportion of N2-guanine adduction between the two structurally related N-hydroxylamines. The distinct adduct profiles reflect differences in the relative contributions of nitrenium versus carbenium ion resonance forms during DNA binding, which may ultimately influence the mutational spectra and carcinogenic potency of these compounds.

DNA Adductomics Guanine Alkylation Mutational Signature

Species-Specific Bioactivation: CYP1A2 Dependency Confers Unique Human Relevance to N-Hydroxy-meIQX

The N-hydroxylation of MeIQx to form N-Hydroxy-meIQX exhibits a marked species specificity that is not observed for all HAAs. In cynomolgus monkeys, MeIQx is poorly activated due to the lack of constitutive hepatic CYP1A2 expression and the inability of alternative P450 isoforms (CYP3A4, CYP2C9/10) to N-hydroxylate the quinoxaline structure [1]. This contrasts sharply with IQ, which is efficiently N-hydroxylated in monkeys by CYP3A4 and/or CYP2C9/10, leading to potent hepatocarcinogenicity in this species [1]. In humans, however, CYP1A2 is constitutively expressed and catalyzes >90% of MeIQx N-hydroxylation, a pathway confirmed by the detection of the N-OH-MeIQx-N2-glucuronide conjugate in human urine following ingestion of cooked meat [2]. In human volunteer studies, administration of the CYP1A2 inhibitor furafylline blocked >90% of MeIQx elimination, demonstrating the extent to which this activation pathway operates in vivo [3]. This species-dependent CYP isoform specificity for N-Hydroxy-meIQX formation has direct implications for the interpretation of animal carcinogenicity data when extrapolating to human risk.

Species Differences Cytochrome P450 Human Risk Assessment

N-Hydroxy-meIQX: Primary Research and Industrial Application Domains


Human-Specific Metabolic Activation Studies and CYP1A2 Phenotyping Assays

N-Hydroxy-meIQX is the definitive analytical standard for quantifying CYP1A2-mediated N-oxidation activity in human liver microsomes, primary hepatocytes, or recombinant enzyme systems. Given that this reaction accounts for >90% of MeIQx metabolism in humans and is the sole pathway responsible for generating mutagenic species [1], laboratories developing in vitro models of human HAA bioactivation or conducting CYP1A2 phenotyping studies rely on N-Hydroxy-meIQX as a reference to validate assay specificity and sensitivity. The compound's formation rate (77 ± 11 pmol/mg/min at 5 μM MeIQx) provides a benchmark for inter-laboratory comparisons and for assessing the impact of genetic polymorphisms or enzyme inhibitors on this critical bioactivation pathway.

Mechanistic DNA Adduct Formation and Mutational Signature Analysis

Investigators studying the molecular initiating events of HAA-induced carcinogenesis utilize N-Hydroxy-meIQX (or its N-acetoxy derivative) to generate defined DNA adduct spectra in vitro. The compound's characteristic adduct profile—with approximately 60-80% of bound carcinogen recovered as the dG-C8 adduct and approximately 10% as the dG-N2 adduct [2]—serves as a reference for identifying and quantifying MeIQx-derived DNA lesions in target tissues. This application is particularly valuable for laboratories employing 32P-postlabeling or mass spectrometry-based adductomics to establish dose-response relationships, investigate DNA repair kinetics, or correlate specific adduct levels with mutation frequencies at reporter loci.

Comparative Structure-Activity Relationship (SAR) Studies of Heterocyclic Aromatic Amines

N-Hydroxy-meIQX serves as a key reference compound in systematic SAR investigations examining how incremental structural modifications (e.g., quinoline vs. quinoxaline core, methyl substitution pattern) influence metabolic activation efficiency, DNA binding affinity, and ultimate mutagenic potency. Its quantitatively distinct profile—lowest acetyltransferase-mediated activation among major HAAs [3], unique dG-N2 adduct proportion [2], and strict CYP1A2 dependence [1]—provides critical data points for computational models predicting the genotoxic potential of novel or understudied heterocyclic amines. Procurement of this compound enables researchers to benchmark new chemical entities against a well-characterized reference with extensive published quantitative data.

Species Extrapolation and Human Risk Assessment Modeling

Regulatory toxicologists and risk assessors investigating the human relevance of animal carcinogenicity data for MeIQx require N-Hydroxy-meIQX as a critical reference material. The compound's species-specific bioactivation profile—robust formation in humans via CYP1A2 but negligible formation in cynomolgus monkeys due to lack of this isoform [4]—illustrates a key data gap in traditional animal models. In vitro studies employing N-Hydroxy-meIQX, in conjunction with human-derived metabolic systems, provide the quantitative activation data needed to parameterize physiologically based pharmacokinetic (PBPK) models and to refine margin-of-exposure calculations for dietary HAA intake. The availability of this compound is essential for generating the human-specific biotransformation data required under modern chemical risk assessment frameworks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-meIQX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.